

UCB-35440: A Dual-Target Inhibitor for Inflammatory Conditions

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Compound of Interest

Compound Name: UCB-35440

Cat. No.: B1683355

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

UCB-35440 is an investigational small molecule that exhibits a dual mechanism of action, functioning as both a histamine H1 receptor antagonist and a 5-lipoxygenase (5-LO) inhibitor. This unique pharmacological profile positions it as a potential therapeutic agent for inflammatory conditions where both histamine and leukotrienes play a significant pathological role, such as allergic asthma and dermatitis. Research into **UCB-35440** was prominent in the early 2000s, with the compound entering Phase II clinical trials for allergic rhinitis and asthma. This guide provides a comprehensive overview of the available technical information on **UCB-35440**, including its mechanism of action, preclinical data, and known clinical development status.

Mechanism of Action

UCB-35440's therapeutic potential stems from its ability to simultaneously block two key pathways in the inflammatory cascade:

- **Histamine H1 Receptor Antagonism:** By blocking the H1 receptor, **UCB-35440** prevents the downstream effects of histamine, a primary mediator of allergic reactions. This includes vasodilation, increased vascular permeability, and smooth muscle contraction, which are hallmark symptoms of allergic rhinitis and asthma.

- **5-Lipoxygenase Inhibition:** **UCB-35440** inhibits the 5-lipoxygenase enzyme, which is crucial for the biosynthesis of leukotrienes from arachidonic acid. Leukotrienes, particularly the cysteinyl leukotrienes (LTC4, LTD4, LTE4), are potent bronchoconstrictors and pro-inflammatory mediators implicated in the pathophysiology of asthma and other inflammatory diseases.

The dual inhibition of both histamine and leukotriene pathways by a single molecule was anticipated to offer a synergistic therapeutic effect in the treatment of airway allergies.[1]

Quantitative Data

The following table summarizes the available quantitative data for **UCB-35440**. It is important to note that detailed inhibitory concentration data for 5-lipoxygenase from peer-reviewed publications is limited.

Target	Parameter	Value	Species	Source
Histamine H1 Receptor	K _i	127.5 nM	Not Specified	CymitQuimica
5-Lipoxygenase	IC ₅₀	59.6 μM	Not Specified	MedChemExpress

Preclinical Studies

In Vivo Dermatitis Models

UCB-35440 has been evaluated in mouse models of phorbol 12-myristate 13-acetate (PMA)-induced skin inflammation, a common model for studying dermatitis.

Experimental Protocol: PMA-Induced Ear Inflammation in Mice

- Animal Model: Male CD-1 mice.
- Induction of Inflammation:
 - Acute Model: A single topical application of PMA (e.g., 2.5 μg in 20 μL acetone) to the inner and outer surfaces of the mouse ear.

- Chronic Model: Repeated topical application of PMA on alternating days for a specified period (e.g., 10 days) to induce a sustained inflammatory response.
- Treatment:
 - **UCB-35440** was formulated in a suitable vehicle (e.g., acetone) for topical application.
 - Acute Model: **UCB-35440** was typically applied 1 hour before and 3 hours after the PMA challenge.
 - Chronic Model: **UCB-35440** was applied topically twice daily on the days of PMA application.
- Endpoints:
 - Ear Edema: Measured as the change in ear thickness or ear weight at a specific time point after PMA challenge (e.g., 6 hours for the acute model).
 - Histological Analysis: Ear tissue was collected, fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to assess the infiltration of inflammatory cells, such as polymorphonuclear leukocytes.

Results:

Model	Treatment	Endpoint	Result	Source
Acute PMA-Induced Ear Inflammation	3% w/v topical solution of UCB-35440	Ear Weight Gain	57% inhibition	European Journal of Pharmacology, 2005
Chronic PMA-Induced Ear Inflammation	3% w/v topical solution of UCB-35440	Ear Weight Gain	43% inhibition	European Journal of Pharmacology, 2005
Acute PMA-Induced Ear Inflammation	Topical UCB-35440	Polymorphonuclear Cell Infiltration	Moderate reduction	European Journal of Pharmacology, 2005
Chronic PMA-Induced Ear Inflammation	Topical UCB-35440	Polymorphonuclear Cell Infiltration	Substantial reduction	European Journal of Pharmacology, 2005

In Vivo Histamine-Induced Extravasation Model

The efficacy of orally administered **UCB-35440** was assessed in a guinea pig model of histamine-induced vascular permeability.

Experimental Protocol: Histamine-Induced Extravasation in Guinea Pig Skin

- Animal Model: Male Hartley guinea pigs.
- Procedure:
 - Animals were anesthetized.
 - A solution of Evans blue dye (an indicator of plasma extravasation) was administered intravenously.

- Intradermal injections of histamine were performed at various sites on the shaved dorsal skin.
- After a set period, the animals were euthanized, and the skin sites were removed.
- The amount of Evans blue dye that extravasated into the tissue at the injection sites was quantified, typically by spectrophotometry after extraction.
- Treatment:
 - **UCB-35440** was administered orally as a suspension in 0.5% methylcellulose at a dose of 10 mg/kg.
 - The timing of administration was varied (1, 2, 6, or 24 hours pre-histamine challenge) to assess the onset and duration of action. In some studies, a repeated dosing regimen was used.

Results:

Dosing Regimen	Endpoint	Result	Source
Single oral dose (10 mg/kg) 1, 2, 6, or 24h pre-challenge	Histamine-induced extravasation	Minimal inhibition	European Journal of Pharmacology, 2005
Two oral doses (10 mg/kg) at 24h and 2h pre-challenge	Histamine-induced extravasation	Significant inhibition	European Journal of Pharmacology, 2005
Twice daily oral doses (10 mg/kg) for 5.5 days	Histamine-induced extravasation	Significant inhibition	European Journal of Pharmacology, 2005

Clinical Development

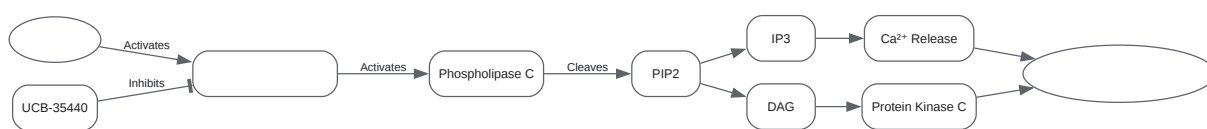
In July 2002, UCB announced the initiation of clinical trials for **UCB-35440** for the treatment of allergic rhinitis and asthma.^[1] By 2003, the compound was reported to be in Phase II of clinical development for allergic asthma.^[2] However, there is a lack of publicly available information on

the results of these Phase II trials and the subsequent development status of **UCB-35440**. It is possible that the development of this compound was discontinued.

Signaling Pathways

The dual mechanism of action of **UCB-35440** targets two distinct but interconnected signaling pathways involved in inflammation.

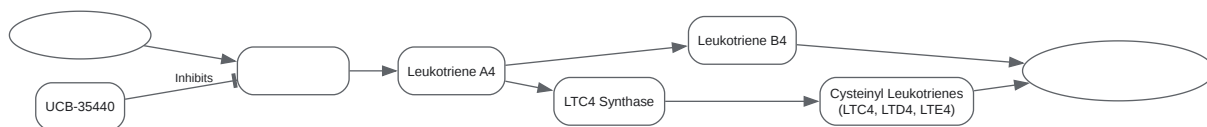
Histamine H1 Receptor Signaling Pathway



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Caption: **UCB-35440** blocks the H1 receptor, preventing histamine-induced signaling.

5-Lipoxygenase Signaling Pathway

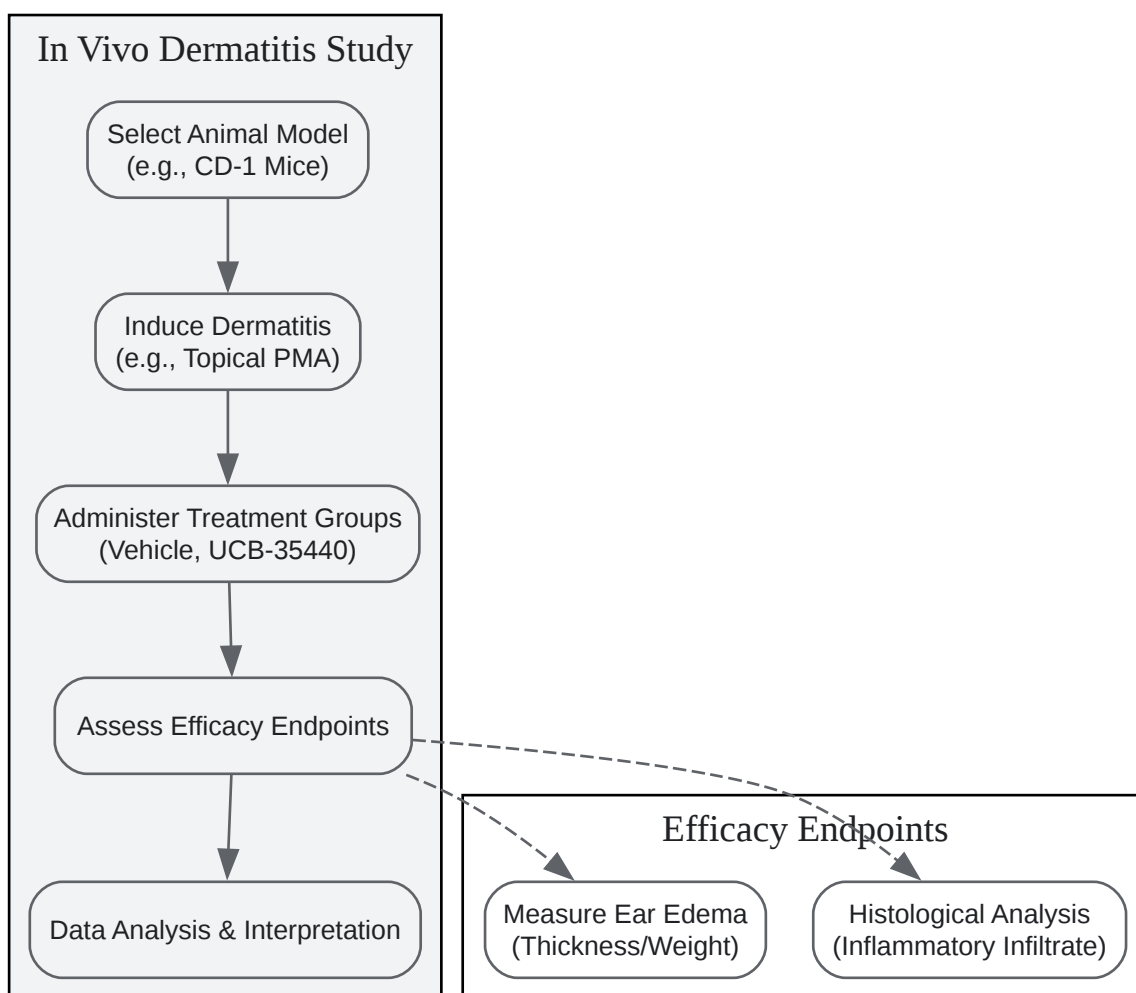


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Caption: **UCB-35440** inhibits 5-lipoxygenase, blocking leukotriene production.

Experimental Workflow

The following diagram illustrates a general workflow for the preclinical evaluation of **UCB-35440** in a dermatitis model.



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Caption: Workflow for preclinical in vivo testing of **UCB-35440** in dermatitis.

Conclusion

UCB-35440 represents an interesting approach to treating inflammatory conditions by targeting both the histamine and leukotriene pathways with a single molecule. Preclinical data demonstrated its efficacy in animal models of dermatitis and histamine-induced inflammation. While the compound progressed to Phase II clinical trials for allergic asthma and rhinitis, the lack of publicly available results and further development updates suggests that its clinical advancement may have been halted. Nevertheless, the dual-target strategy employed by **UCB-35440** remains a valid and potentially powerful approach in the development of novel anti-

inflammatory therapeutics. Further research into compounds with similar dual-activity profiles may yet yield significant clinical benefits.

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References

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